molecular formula C16H14ClN3O4S B3015172 N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-33-7

N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B3015172
CAS No.: 946335-33-7
M. Wt: 379.82
InChI Key: LLAJDXKZLFOMTI-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a thieno-pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 1,3-Dimethyl groups at positions 1 and 3 of the pyrimidine ring.
  • A 5-chloro-2-methoxyphenyl substituent on the carboxamide group, enhancing lipophilicity and steric bulk.

Its synthesis likely involves cyclization and functionalization steps analogous to those described for related compounds (e.g., POCl3-mediated reactions in DMF) .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c1-19-14(22)9-7-12(25-15(9)20(2)16(19)23)13(21)18-10-6-8(17)4-5-11(10)24-3/h4-7H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAJDXKZLFOMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula: C17H16ClN3O5S
  • Molecular Weight: 409.84 g/mol
  • InChI Key: UDAVNZSRVDHMSC-UHFFFAOYSA-N

The presence of a chloro and methoxy group in its structure suggests potential interactions with various biological targets.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. A common synthetic route includes:

  • Formation of Thieno[2,3-d]pyrimidine Framework: This is achieved through the reaction of appropriate thienopyrimidine precursors with amines.
  • Substitution Reactions: The introduction of the chloro and methoxy groups can be performed via electrophilic aromatic substitution methods.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested: MDA-MB-231 (breast cancer), A549 (lung cancer)
  • IC50 Values:
    • Against MDA-MB-231: IC50 = 27.6 μM
    • Against A549: IC50 values ranged from 43% to 87% inhibition at concentrations of 50 μM.

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

The proposed mechanisms for the biological activity include:

  • Inhibition of Key Enzymes: The compound may inhibit enzymes involved in tumor growth and proliferation.
  • Induction of Apoptosis: Evidence suggests that it may trigger apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key observations include:

  • Role of Substituents: The presence of electron-withdrawing groups like chlorine enhances cytotoxic activity.
  • Hydrophobic Interactions: The methoxy group contributes to hydrophobic interactions that may improve binding affinity to target proteins.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities of similar compounds:

Study ReferenceCompound TestedBiological ActivityIC50 Value
Guo et al. Thieno[2,3-d] derivativesBreast Cancer (MDA-MB-231)27.6 μM
Elmongy et al. Thieno[2,3-d] derivativesLung Cancer (A549)43% - 87% inhibition at 50 μM

These studies collectively underline the potential applications of thieno[2,3-d]pyrimidine derivatives in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares the target compound with structurally analogous derivatives:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula (MW) Key Features/Implications Reference
N-(5-Chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide (Target) Thieno[2,3-d]pyrimidine 1,3-dimethyl; 2,4-dioxo; 5-chloro-2-methoxyphenyl carboxamide C17H15ClN3O4S (416.8 g/mol)* High lipophilicity due to chloro and methoxy groups; potential for kinase inhibition. N/A
N-[2-(2-Methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine 1,3-dimethyl; 2,4-dioxo; 2-(2-methoxyphenyl)ethyl carboxamide C18H19N3O4S (373.4 g/mol) Reduced steric hindrance compared to target; altered pharmacokinetics due to ethyl linker
N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide Pyrimidine 2-thioxo; 4-(3-methoxyphenyl); 6-methyl; (4R)-stereochemistry C19H18ClN3O2S (411.9 g/mol) Thioxo group enhances electron density; stereochemistry may influence receptor binding.
N-(5-Chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine 5-(2-thienyl); 7-CF3; tetrahydropyrimidine core C20H16ClF3N4O2S (492.9 g/mol) CF3 group improves metabolic stability; thienyl substituent may modulate selectivity.
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine 3-amino; 2-thioxo; 4-oxo; phenyl carboxamide C14H12N4O2S2 (356.4 g/mol) Amino and thioxo groups increase reactivity; potential for nucleophilic interactions.

*Molecular weight estimated based on structural analogs.

Pharmacological Implications (Inferred)

  • Kinase Inhibition: The thieno-pyrimidine core is common in kinase inhibitors; dimethyl and dioxo groups may mimic ATP-binding motifs .
  • Metabolic Stability : The trifluoromethyl group in and chloro-methoxy substituents in the target compound may enhance resistance to oxidative metabolism.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidine-6-carboxamide?

The compound is synthesized via alkylation of precursor 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides. Key steps include:

  • Alkylation : Reaction of the precursor with alkyl halides or benzyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours .
  • Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate intermediates.
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent) and reaction times to maximize product formation .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.52 Å) and dihedral angles (e.g., 12.8° for pyrimidine-phenyl interactions) to validate 3D conformation .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirm regioselectivity .
  • HPLC : Monitors purity (>95%) and detects impurities from incomplete alkylation or oxidation byproducts .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation.
  • Atmosphere : Use inert gas (argon or nitrogen) to avoid oxidation of the thienopyrimidine core.
  • Solvent : Dissolve in anhydrous DMSO for long-term storage, as aqueous solutions may hydrolyze the carboxamide group .

Advanced Research Questions

Q. How do researchers investigate structure-activity relationships (SAR) for antimicrobial applications?

  • Substituent variation : Modify the 5-chloro-2-methoxyphenyl group to assess steric/electronic effects on bacterial growth inhibition (e.g., replacing Cl with F reduces activity against Pseudomonas aeruginosa) .
  • Bioactivity assays : Minimum inhibitory concentration (MIC) testing against Gram-negative pathogens (e.g., Proteus vulgaris MIC = 32 µg/mL) .
  • Computational modeling : Docking studies using bacterial dihydrofolate reductase (DHFR) to predict binding affinities .

Q. What methodologies resolve contradictions in bioactivity data across studies?

  • Standardized protocols : Replicate assays under controlled conditions (e.g., Mueller-Hinton agar, 37°C, 18–24 hours) to minimize variability .
  • Impurity analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted thioxo precursors) that may artificially inflate bioactivity .
  • Statistical validation : Apply ANOVA or Tukey’s test to compare datasets, ensuring p < 0.05 for significance .

Q. How can degradation products of the compound be characterized?

  • Forced degradation : Expose the compound to heat (80°C), light (UV, 254 nm), or acidic/basic conditions (pH 2–12) to simulate stability challenges.
  • LC-MS analysis : Identify degradation products (e.g., hydrolyzed carboxamide or oxidized thiophene rings) via high-resolution mass spectrometry .
  • Mechanistic studies : Use 18O^{18}O-labeling to trace hydrolysis pathways of the dioxo-pyrimidine moiety .

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